molecular formula C8H6ClFO3 B1587210 6-Chloro-2-fluoro-3-methoxybenzoic acid CAS No. 886499-58-7

6-Chloro-2-fluoro-3-methoxybenzoic acid

Cat. No. B1587210
M. Wt: 204.58 g/mol
InChI Key: LCBOXBUSYYCBLU-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxybenzoic acid is a chemical compound with the CAS Number: 886499-58-7 . It has a molecular weight of 204.58 . The IUPAC name for this compound is 6-chloro-2-fluoro-3-methoxybenzoic acid .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-fluoro-3-methoxybenzoic acid is 1S/C8H6ClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methoxybenzoic acid is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Properties

6-Chloro-2-fluoro-3-methoxybenzoic acid serves as a starting or intermediate compound in the synthesis of complex organic molecules. Research has demonstrated its utility in the preparation of N-Alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives, highlighting its role in creating compounds with varied properties such as acid, fluorescence, and complexing properties with alkaline cations (Tudose et al., 2010). Another study explored its potential in the development of heterocyclic scaffolds, emphasizing its multireactive nature for constructing substituted nitrogenous heterocycles, significant in drug discovery (Křupková et al., 2013).

Environmental and Biological Applications

In environmental science, derivatives similar to 6-Chloro-2-fluoro-3-methoxybenzoic acid are studied for their degradation and transformation. For instance, the mineralization of dicamba (a structurally related herbicide) in water via advanced oxidation processes demonstrates the significance of such compounds in understanding pollutant breakdown mechanisms (Brillas et al., 2003). Another aspect involves the enzymatic chlorination of organic molecules, reflecting on the reactivity and potential modifications of compounds with similar structures in natural processes (Niedan et al., 2000).

Material Science and Coordination Chemistry

Research on coordination polymers and their properties has also utilized structurally related benzoic acid derivatives. For example, the use of fluoro-benzoic acid derivatives in synthesizing coordination polymers showcases how modifications in the substituents influence the material's magnetic properties and structure (Liu et al., 2017). This area of research highlights the potential of 6-Chloro-2-fluoro-3-methoxybenzoic acid in developing new materials with desirable magnetic and structural characteristics.

Pharmacological Research

In the realm of pharmacology, compounds bearing close resemblance to 6-Chloro-2-fluoro-3-methoxybenzoic acid are investigated for their biological activities. Studies on fluorine-substituted quinazolinone derivatives, for instance, elucidate the impact of halogenation on anti-inflammatory properties, underscoring the broader research interest in halogenated benzoic acids for therapeutic applications (Sun et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

6-chloro-2-fluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBOXBUSYYCBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397401
Record name 6-Chloro-2-fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methoxybenzoic acid

CAS RN

886499-58-7
Record name 6-Chloro-2-fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (11.7 ml, 18.77 mmol) was added dropwise to a solution of 4-chloro-2-fluoroanisole (2.01 g, 12.52 mmol) in tetrahydrofuran (20 ml) at −78° C. and the reaction was stirred for 30 mins. Crushed solid carbon dioxide was added in one portion and the reaction was then allowed to warm to room temperature. The solvent was evaporated and the residue dissolved in water. Sodium hydroxide (2M to pH˜14) was added and the aqueous layer extracted with ethyl acetate. The aqueous layer was acidified with hydrochloric acid (5M, pH˜1) and the title compound was collected as a colourless solid (2.25 g, 88%). The compound was dried in vacuo.
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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